
JNJ-10198409
概要
説明
JNJ-10198409は、血小板由来成長因子受容体型チロシンキナーゼ(PDGF-RTK)の比較的選択的な経口活性ATP競合阻害剤です。 これは、抗血管新生作用と腫瘍細胞増殖抑制作用の両方の特性を示す二重の作用機序で知られています 。 この化合物は、PDGF-βキナーゼとPDGF-αキナーゼに対して有意な活性を示しており、がん研究における強力な薬剤となっています .
2. 製法
This compoundの合成には、コア構造の調製から始まり、目的の活性を達成するための官能基修飾を伴う、いくつかのステップが含まれます。合成経路には通常、以下が含まれます。
コア構造の形成: これは、適切な前駆体の環化を介してインデノ[1,2-c]ピラゾールコアを形成することを伴います。
This compoundの工業的製造方法は広く文書化されていませんが、おそらく大規模生産のための合成経路の最適化を含み、高い収率と純度が保証されます。
3. 化学反応解析
This compoundは、以下を含むさまざまな化学反応を起こします。
酸化と還元: これらの反応は、化合物の官能基を修飾し、その活性を潜在的に変化させる可能性があります。
置換反応: これらの反応で使用される一般的な試薬には、ハロゲン化剤と求核剤が含まれ、異なる特性を持つ誘導体の形成につながります
主な生成物: これらの反応から生成される主な生成物は、修飾された官能基を持つthis compoundの誘導体であり、構造活性相関を研究するために使用できます。
4. 科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: PDGF-RTKおよび関連経路の阻害を研究するためのツール化合物として使用されます。
生物学: さまざまな細胞株における細胞増殖、血管新生、およびアポトーシスに対するその効果について調査されています
科学的研究の応用
Oncology
Case Study: Glioblastoma Treatment
Research has indicated that JNJ-10198409 can induce G2/M cell cycle arrest and apoptosis in glioblastoma cell lines. In studies involving human glioblastoma cells, the compound effectively inhibited PDGFR signaling, leading to reduced phosphorylation of Akt and Erk 1/2, which are crucial for tumor cell survival and proliferation . The combination of this compound with other inhibitors has shown enhanced efficacy compared to monotherapy, suggesting its potential use in combination treatment strategies for resistant tumors.
Table: Efficacy of this compound in Tumor Models
Tumor Type | Model Type | Efficacy Observed | Mechanism |
---|---|---|---|
Glioblastoma | In vitro (cell lines) | Induced G2/M arrest | Apoptosis via caspase activation |
Colon Cancer | Nude mouse xenograft | Reduced tumor growth | Inhibition of PDGFR signaling |
Breast Cancer | In vitro (cell lines) | Decreased cell viability | Blocked proliferation signals |
Regenerative Medicine
Case Study: Cardiomyocyte Differentiation
this compound has been investigated for its role in the transdifferentiation of human fibroblasts into functional cardiomyocytes. This application is particularly relevant in regenerative therapies aimed at treating heart diseases. The compound accelerates the downregulation of fibroblast-specific genes while promoting cardiomyocyte-specific gene expression . This suggests that this compound could be pivotal in developing therapies for cardiac repair following myocardial infarction.
Pharmacokinetics and Metabolism
This compound undergoes metabolic processes resulting in the formation of N-glucuronides when incubated with liver microsomes from humans and other primates . Understanding its metabolism is essential for optimizing dosing regimens and minimizing potential side effects.
作用機序
JNJ-10198409は、細胞増殖と血管新生に重要な役割を果たすPDGF-RTKの活性を阻害することで効果を発揮します。 この化合物は、キナーゼのATP結合部位に結合し、リン酸化とそれに続く下流のシグナル伝達経路の活性化を阻止します 。 この阻害は、腫瘍細胞の増殖と血管新生を減少させ、効果的な抗がん剤となっています .
生化学分析
Biochemical Properties
JNJ-10198409 selectively inhibits PDGF-BB tyrosine kinase (IC50 = 4.2 nM) . It also inhibits TGF-β1-mediated elongation and stiffening response, and selectively blocks Actn1 activation . The compound interacts with PDGF receptors, which are mainly expressed by cells of mesenchymal origin, such as fibroblasts, pericytes, and vascular smooth muscle cells .
Cellular Effects
This compound has shown to inhibit the growth of neuroblastoma cells without affecting the growth of primary pediatric neural crest-like stem cells . It has also demonstrated antiproliferative activity in several human tumor cell lines . The compound influences cell function by inhibiting the activity of Src family kinases .
Molecular Mechanism
This compound functions by inhibiting the activity of PDGF receptor tyrosine kinases . It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase active site . This inhibition disrupts the PDGF signaling pathway, which plays a crucial role in cell proliferation, differentiation, migration, and survival .
Temporal Effects in Laboratory Settings
In vitro, this compound has shown to inhibit neuroblastoma cell growth in AlamarBlue assays and rapidly induce apoptotic cell death
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly stated in the available literature. It is known that the compound inhibits PDGF-BB tyrosine kinase, which plays a key role in various cellular processes .
Transport and Distribution
Pdgf receptors, which this compound targets, are transmembrane proteins , suggesting that the compound likely interacts with cellular membranes.
Subcellular Localization
Given that it targets PDGF receptors, which are located on the cell membrane , it can be inferred that the compound localizes to the cell membrane to exert its effects.
準備方法
The synthesis of JNJ-10198409 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the indeno[1,2-c]pyrazole core.
Functional group modifications: Introduction of methoxy groups and fluorophenylamine to enhance the inhibitory activity against PDGF-RTK
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.
化学反応の分析
JNJ-10198409 undergoes various chemical reactions, including:
Oxidation and reduction: These reactions can modify the functional groups on the compound, potentially altering its activity.
Substitution reactions: Common reagents used in these reactions include halogenating agents and nucleophiles, leading to the formation of derivatives with different properties
Major products: The primary products formed from these reactions are derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships.
類似化合物との比較
JNJ-10198409は、抗血管新生作用と抗増殖作用を組み合わせた二重の作用機序においてユニークです。類似の化合物には以下が含まれます。
イマチニブ: よく知られたPDGF-RTK阻害剤であり、同様の抗がん特性を持っています。
スニチニブ: PDGF-RTKを含む複数の受容体を標的とする別のキナーゼ阻害剤です。
これらの化合物は、同様の作用機序を共有していますが、さまざまなキナーゼに対する選択性と効力は異なり、PDGF-RTKの特異的な標的化におけるthis compoundの独自性を強調しています .
生物活性
JNJ-10198409 is a selective inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase, primarily targeting PDGFRβ and PDGFRα. It has shown significant potential in preclinical studies for treating various cancers, particularly neuroblastoma, by inducing apoptosis and inhibiting cell proliferation.
This compound operates predominantly through the inhibition of PDGFR signaling pathways. It has been demonstrated to inhibit the phosphorylation of downstream signaling molecules, such as phospholipase C-gamma 1 (PLCγ1), which is crucial in the PDGF signaling cascade. This inhibition leads to reduced tumor growth and survival in cancer cells.
In Vitro Studies
In vitro studies have highlighted the compound's efficacy against neuroblastoma cell lines. The following table summarizes key findings from these studies:
Cell Line | EC50 (nM) | Mechanism of Action | Remarks |
---|---|---|---|
SK-N-AS | 20 | Induces apoptosis | Selectively inhibits neuroblastoma cells |
IMR-32 | 10 | Induces apoptosis | Effective against established cell lines |
NB153 | 92 | Inhibits self-renewal | Targets tumor-initiating cells |
The compound displayed selective cytotoxicity towards neuroblastoma cells while sparing primary pediatric neural crest-like stem cells (SKPs), indicating its potential for targeted therapy with minimal off-target effects .
In Vivo Studies
In vivo pharmacodynamic activity was validated using a nude mouse xenograft model of human LoVo colon cancer. The study revealed that this compound significantly suppressed PDGF-RTK signaling in tumor tissues, as evidenced by a dose-dependent decrease in the ratio of phosphorylated to total PLCγ1 .
Key Findings:
- Dosage : Administered orally at doses of 25, 50, and 100 mg/kg.
- Outcome : Statistically significant differences in ph-PLC/pan-PLC ratios were observed among treatment groups.
- Implication : Effective in reducing tumor growth by targeting PDGF signaling pathways.
Comparative Efficacy
This compound has been compared with other kinase inhibitors, particularly focusing on its selectivity and potency. The following table outlines its IC50 values against various kinases:
Kinase | IC50 (nM) |
---|---|
PDGFRβ | 4.2 |
PDGFRα | 45 |
c-Abl | 22 |
c-Src | 100-378 |
Lck | 100 |
Fyn | 378 |
These data indicate that this compound is a potent inhibitor of PDGFRs and also exhibits activity against Src family kinases, which are implicated in various malignancies .
Neuroblastoma Therapy
Neuroblastoma is a challenging pediatric cancer with poor prognosis in advanced stages. This compound has emerged as a promising candidate for targeted therapy due to its selective action on neuroblastoma cells. A recent study demonstrated that combining this compound with existing chemotherapeutics could enhance therapeutic efficacy, suggesting a potential strategy for improving treatment outcomes in high-risk patients .
Future Directions
Further research is warranted to explore combination therapies involving this compound and to assess its long-term efficacy and safety in clinical settings. The ongoing investigations aim to establish optimal dosing regimens and to evaluate the compound's impact on tumor microenvironments.
特性
IUPAC Name |
N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNURMVOKAERHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430890 | |
Record name | JNJ-10198409 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627518-40-5 | |
Record name | JNJ-10198409 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。